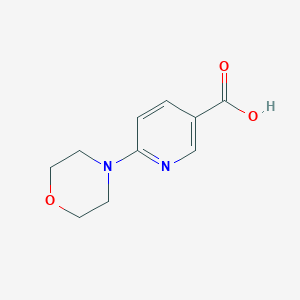

6-Morpholinonicotinic Acid

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-morpholin-4-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c13-10(14)8-1-2-9(11-7-8)12-3-5-15-6-4-12/h1-2,7H,3-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXDSDFLDYNISKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380097 | |

| Record name | 6-Morpholinonicotinic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120800-52-4 | |

| Record name | 6-Morpholinonicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120800-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Morpholinonicotinic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(Morpholin-4-yl)nicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization of 6 Morpholinonicotinic Acid

Synthetic Pathways to 6-Morpholinonicotinic Acid

The synthesis of this compound has been approached through several chemical strategies. The most common and well-documented pathways originate from 2-chloronicotinic acid, a readily available commercial starting material. researchgate.netatlantis-press.com These methods are favored for their straightforward reaction sequences and potential for high yields. researchgate.net

Methods from 2-Chloronicotinic Acid Precursors

A prevalent and efficient method for synthesizing this compound involves a three-step process starting from 2-chloronicotinic acid. researchgate.netatlantis-press.com This pathway includes esterification, nucleophilic substitution, and subsequent hydrolysis. researchgate.net

The initial step in this synthetic sequence is the esterification of the carboxylic acid group of 2-chloronicotinic acid. researchgate.net This is often achieved by reacting 2-chloronicotinic acid with an alcohol, such as methanol (B129727), in the presence of a catalyst like thionyl chloride or by using diazomethane. researchgate.netprepchem.com This step serves to protect the carboxylic acid functional group, preventing it from interfering with the subsequent nucleophilic substitution reaction.

The second step is a nucleophilic aromatic substitution reaction where the chlorine atom at the 2-position of the nicotinic acid ester is displaced by morpholine (B109124). researchgate.net This reaction is typically carried out by heating the 2-chloronicotinate ester with morpholine in a suitable solvent, such as N,N-dimethylacetamide. researchgate.net The pyridine (B92270) ring is activated towards nucleophilic attack, particularly at the 2- and 4-positions, when substituted with an electron-withdrawing group like a carboxylic acid or its ester. d-nb.info

The final step is the hydrolysis of the ester group to yield the desired this compound. researchgate.net This can be accomplished through either acidic or basic hydrolysis. chemguide.co.uklibretexts.org Basic hydrolysis, often using an alkali metal hydroxide (B78521) like sodium hydroxide, is generally preferred as the reaction tends to be irreversible and the product is often easier to isolate as its salt. chemguide.co.uk

A representative reaction scheme is as follows:

Esterification: 2-Chloronicotinic acid is converted to its methyl ester.

Nucleophilic Substitution: The methyl 2-chloronicotinate reacts with morpholine to form methyl 6-morpholinonicotinate.

Hydrolysis: The methyl 6-morpholinonicotinate is hydrolyzed to this compound.

For industrial-scale production, optimizing reaction conditions is crucial to maximize yield, minimize costs, and ensure a sustainable process. prismbiolab.com Research has focused on fine-tuning the parameters for each step of the synthesis from 2-chloronicotinic acid. researchgate.net

Optimization efforts have led to a total yield of 93% for the three-step process. atlantis-press.comresearchgate.net Key optimizations include the choice of reagents and reaction conditions. For instance, in the esterification step, the use of thionyl chloride with methanol has been found to be effective. researchgate.net For the nucleophilic substitution, heating the reactants at 100°C for a specific duration (e.g., 40 minutes) in N,N-dimethylacetamide has been shown to drive the reaction to completion. researchgate.net The progress of the reaction is often monitored by thin-layer chromatography (TLC). researchgate.net

The optimized process is noted for its simple steps, mild conditions, straightforward post-treatment, and high yield, making it well-suited for industrial applications. researchgate.net

Table 1: Optimized Reaction Conditions for the Synthesis of this compound from 2-Chloronicotinic Acid

| Step | Reagents and Conditions | Yield |

| Esterification | (COCl)₂, DMF (catalytic), CH₃OH, 40°C | High |

| Nucleophilic Substitution | Morpholine, N,N-dimethylacetamide, 100°C, 40 min | 96% |

| Hydrolysis | HCl, H₂O, 100°C | High |

| Overall Yield | 93% |

Alternative Synthetic Methodologies

While the pathway from 2-chloronicotinic acid is prevalent, alternative methods for the synthesis of this compound have also been explored. These alternatives aim to offer different strategic approaches, potentially with milder conditions or improved efficiency for specific applications.

An alternative approach involves nucleophilic acylation followed by a reduction reaction. chemistryjournal.net This method also utilizes 2-chloronicotinic acid as a starting material. chemistryjournal.net The process begins with an acylation step, which is a type of nucleophilic acyl substitution where a nucleophile attacks the carbonyl carbon of an acyl group. masterorganicchemistry.com This is then followed by a reduction step to yield the final product.

This pathway is described as being suitable for industrial production due to its mild conditions and good yields. chemistryjournal.net

Synthesis of this compound Derivatives

The core structure of this compound serves as a versatile scaffold for the development of a wide array of derivatives. Through targeted modifications, particularly halogenation and the introduction of other functional groups, a diverse library of analogs can be synthesized. These derivatization strategies are crucial for modulating the physicochemical and biological properties of the parent compound.

Halogenated this compound Analogs

The introduction of halogen atoms onto the pyridine ring of this compound is a key strategy in medicinal chemistry to influence factors such as metabolic stability, binding affinity, and membrane permeability. The following sections detail the synthesis of specific halogenated derivatives.

The synthesis of 5-bromo-2-methyl-6-morpholinonicotinic acid can be achieved through a multi-step process commencing with a suitably substituted pyridine. A plausible synthetic route begins with 5-bromo-2-methylpyridine.

The initial step involves the oxidation of the methyl group at the 2-position to a carboxylic acid. This transformation can be effectively carried out using a strong oxidizing agent such as potassium permanganate (B83412) (KMnO4) in an aqueous medium. google.com The reaction typically proceeds by heating the mixture to around 85-90°C. google.com Following the oxidation, acidification of the reaction mixture yields 5-bromo-2-picolinic acid. google.com

The subsequent introduction of the morpholine moiety at the 6-position can be accomplished via a nucleophilic aromatic substitution (SNAr) reaction. However, direct substitution of a hydride is not feasible. Therefore, the 6-position must first be activated with a suitable leaving group, such as a halogen. An alternative and more direct approach would be to start with a precursor that already contains a leaving group at the 6-position, such as 5-bromo-6-chloro-2-methylpyridine. In such a case, the nucleophilic substitution with morpholine would be the first step, followed by the oxidation of the methyl group.

A proposed synthetic pathway is as follows:

Nucleophilic Aromatic Substitution: 5-bromo-6-chloro-2-methylpyridine is reacted with morpholine in a suitable solvent, such as dimethylformamide (DMF), often in the presence of a base to neutralize the generated HCl. This reaction yields 5-bromo-2-methyl-6-morpholinopyridine.

Oxidation: The resulting intermediate is then subjected to oxidation, for example with potassium permanganate, to convert the methyl group into a carboxylic acid, affording the final product, 5-bromo-2-methyl-6-morpholinonicotinic acid.

A well-established method for the synthesis of 2-chloro-6-morpholinonicotinic acid starts from the commercially available 2,6-dichloronicotinic acid. The synthesis proceeds through a selective nucleophilic aromatic substitution followed by hydrolysis.

The synthetic process can be summarized as follows:

Esterification: The carboxylic acid group of 2,6-dichloronicotinic acid is first protected, typically as a methyl or ethyl ester, to prevent unwanted side reactions. This can be achieved by reacting the starting material with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst.

Nucleophilic Aromatic Substitution: The resulting ester is then subjected to a nucleophilic aromatic substitution reaction with morpholine. Due to the electronic effects of the pyridine nitrogen and the carboxylate group, the chlorine atom at the 6-position is more susceptible to nucleophilic attack than the one at the 2-position. The reaction is typically carried out in a suitable solvent and may be heated to facilitate the substitution. This step yields the corresponding 2-chloro-6-morpholinonicotinate ester.

Hydrolysis: The final step involves the hydrolysis of the ester group to the carboxylic acid. This is typically achieved by treating the ester with a base, such as sodium hydroxide, followed by acidification to yield 2-chloro-6-morpholinonicotinic acid.

The synthesis of 6-fluoro-2-morpholinonicotinic acid can be approached starting from 2,6-difluoropyridine. This route takes advantage of the differential reactivity of the fluorine atoms on the pyridine ring.

A potential synthetic pathway is outlined below:

Selective Nucleophilic Aromatic Substitution: 2,6-Difluoropyridine is reacted with morpholine. The fluorine at the 2-position is generally more activated towards nucleophilic attack than the fluorine at the 6-position. By carefully controlling the reaction conditions, such as temperature and stoichiometry, it is possible to achieve selective monosubstitution to yield 2-fluoro-6-morpholinopyridine.

Carboxylation: The next step involves the introduction of a carboxylic acid group at the 3-position of the pyridine ring. This can be achieved through a deprotonation-carboxylation sequence. The pyridine derivative is treated with a strong base, such as lithium diisopropylamide (LDA), to selectively deprotonate the ring at the 3-position. The resulting lithiated intermediate is then quenched with carbon dioxide (dry ice) to form the corresponding carboxylate, which upon acidic workup yields 6-fluoro-2-morpholinonicotinic acid.

An alternative starting material could be 2,6-difluoronicotinic acid, where the morpholine would selectively displace the fluorine at the 6-position.

The synthesis of 5-bromo-2-chloro-6-morpholinonicotinic acid requires the assembly of a pyridine ring with three different substituents in addition to the morpholine group. A feasible synthetic strategy starts from a pre-functionalized pyridine derivative.

A potential route for the synthesis is as follows:

Starting Material: A suitable starting material would be 5-bromo-2,6-dichloropyridine.

Selective Nucleophilic Aromatic Substitution: This di-halogenated pyridine is then reacted with morpholine. The chlorine at the 6-position is generally more reactive towards nucleophilic substitution than the chlorine at the 2-position. This selectivity allows for the preferential displacement of the 6-chloro substituent to form 5-bromo-2-chloro-6-morpholinopyridine.

Carboxylation: The final step is the introduction of the carboxylic acid group at the 3-position. Similar to the synthesis of the 6-fluoro analog, this can be accomplished by directed ortho-metalation using a strong base like LDA, followed by quenching with carbon dioxide to afford 5-bromo-2-chloro-6-morpholinonicotinic acid.

Introduction of Diverse Functional Groups

The derivatization of this compound is not limited to halogenation. A variety of other functional groups can be introduced to further explore the chemical space around this scaffold. These modifications can be made to the carboxylic acid moiety or to the pyridine ring itself.

Derivatization of the Carboxylic Acid:

The carboxylic acid group of this compound is a prime site for derivatization. Standard organic transformations can be employed to convert it into a range of other functional groups:

Amide Formation: The carboxylic acid can be converted to an amide by reaction with an amine in the presence of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DCC (N,N'-Dicyclohexylcarbodiimide). This allows for the introduction of a wide variety of substituted amino groups.

Esterification: Esters can be readily prepared by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by converting the carboxylic acid to an acyl chloride followed by reaction with an alcohol.

Reduction: The carboxylic acid can be reduced to a primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH4). This introduces a hydroxymethyl group at the 3-position of the pyridine ring.

Derivatization of the Pyridine Ring:

While the pyridine ring of this compound is electron-rich due to the morpholine substituent, further functionalization can be achieved, although it may be more challenging than with simpler pyridines.

Electrophilic Aromatic Substitution: Reactions such as nitration or further halogenation may be possible, but the directing effects of the existing substituents (morpholino and carboxyl groups) would need to be carefully considered to predict the regiochemical outcome. The morpholino group is an ortho, para-director, while the carboxylic acid is a meta-director.

Metal-Catalyzed Cross-Coupling Reactions: If a halogenated derivative of this compound is used as a starting material (as described in section 2.2.1), the halogen atom can serve as a handle for various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. These reactions allow for the introduction of a wide range of alkyl, aryl, or amino substituents.

Strategies for Amide Bond Formation

The formation of an amide bond is one of the most fundamental transformations in organic chemistry, involving the condensation of a carboxylic acid with an amine. nih.govalgoreducation.com For this compound, this involves the reaction of its carboxylic acid moiety with a primary or secondary amine. To facilitate this reaction, which otherwise requires harsh conditions, coupling agents are employed to activate the carboxylic acid. nih.govyoutube.com

Common strategies involve the use of carbodiimide (B86325) reagents or uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). In a typical procedure, the carboxylic acid is treated with the coupling agent in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), in a polar aprotic solvent like dimethylformamide (DMF). nih.gov This generates a highly reactive activated ester intermediate, which is then readily attacked by the amine to form the desired amide. youtube.comnih.gov The use of these modern coupling agents ensures high yields and minimizes side reactions, including racemization for chiral substrates. organic-chemistry.org

Table 1: Common Coupling Agents for Amide Bond Formation

| Coupling Agent | Full Name | Typical Conditions |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Amine, DIPEA, DMF, Room Temp nih.gov |

| DCC | Dicyclohexylcarbodiimide | Amine, Dehydrating conditions youtube.com |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Often used with HOBt, Aqueous or Organic solvent |

| T3P® | n-Propanephosphonic acid anhydride | Pyridine, mild conditions organic-chemistry.org |

Approaches for Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a cornerstone reaction for functionalizing aromatic rings. numberanalytics.com The reaction involves an electrophile attacking the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com The mechanism proceeds in two main steps: the initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by deprotonation to restore aromaticity. numberanalytics.commasterorganicchemistry.com

In the case of this compound, the pyridine ring's reactivity is influenced by two substituents: the morpholino group and the carboxylic acid group.

Morpholino Group : This is an amino ether, which acts as an electron-donating group through resonance. It is an activating group and directs incoming electrophiles to the ortho and para positions (positions 5 and 3, respectively).

Carboxylic Acid Group : This is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position (position 5).

The directing effects of these two groups are synergistic, both strongly favoring substitution at the C-5 position of the pyridine ring. Therefore, EAS reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃) on this compound are expected to yield the 5-substituted product with high regioselectivity. numberanalytics.comlibretexts.org

Methods for Coupling Reactions to Form Complex Molecules

Cross-coupling reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules from simpler precursors. nih.gov These reactions, often catalyzed by transition metals like palladium or nickel, have become indispensable in modern organic synthesis. nih.govmarquette.edu

For a molecule like this compound, a common strategy would first involve introducing a halogen (e.g., bromine or chlorine) onto the pyridine ring, typically at the 5-position via electrophilic aromatic substitution. This halogenated intermediate can then participate in various cross-coupling reactions.

A prominent example is the Suzuki-Miyaura reaction, which couples an organoboron compound (like a boronic acid) with an organohalide. nih.govmdpi.com For instance, 5-bromo-6-morpholinonicotinic acid could be coupled with various aryl or heteroaryl boronic acids using a palladium catalyst (e.g., Pd(OAc)₂) and a suitable phosphine (B1218219) ligand to create complex biaryl structures. mdpi.com This approach is widely used in drug discovery to explore the chemical space around a core scaffold. Other notable coupling reactions include the Buchwald-Hartwig amination for forming C-N bonds and the Sonogashira coupling for C-C triple bonds. nih.govmdpi.com

Characterization of Synthesized Compounds

Following synthesis, rigorous characterization is essential to confirm the identity and purity of the target compounds and any intermediates.

Spectroscopic Confirmation of Structure (e.g., MS)

Spectroscopic techniques are fundamental for elucidating the structure of newly synthesized molecules. Mass spectrometry (MS) is particularly crucial for confirming the molecular weight of a compound. researchgate.net Using techniques like electrospray ionization (ESI), the molecule is ionized, typically by protonation to form a molecular ion [M+H]⁺. The mass-to-charge ratio (m/z) of this ion is measured, providing a precise determination of the molecular weight. chemicalbook.comscienceopen.com

For this compound (C₁₀H₁₂N₂O₃), the expected monoisotopic mass is 208.08 g/mol . High-resolution mass spectrometry (HRMS) can provide even greater confidence by measuring the mass with very high accuracy (typically to four decimal places), which helps to confirm the elemental composition. scienceopen.com Further structural information can be obtained through tandem mass spectrometry (MS/MS or MSⁿ), where the molecular ion is fragmented and the resulting product ions are analyzed to reveal details about the molecule's substructures. mdpi.com

Table 2: Expected Mass Spectrometry Data for this compound and a Derivative

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ Ion (m/z) |

| This compound | C₁₀H₁₂N₂O₃ | 208.21 | 209.09 |

| (4-(4-Bromo-2-ethylbenzyl)-1-(6-morpholinonicotinoyl)-1,4-diazepan-5-yl)(pyrrolidin-1-yl)methanone* | C₃₂H₄₂BrN₅O₃ | 624.61 | 624.25 |

*Data for a complex derivative containing the this compound moiety illustrates the application for larger molecules.

Purity Assessment of Synthesized Intermediates and Final Products

Assessing the purity of synthesized compounds is a critical step to ensure that subsequent reactions or biological assays are not compromised by contaminants. The most common technique for purity analysis in modern organic and medicinal chemistry is high-performance liquid chromatography (HPLC), often coupled with a mass spectrometer (LC-MS). nih.gov

HPLC separates the components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). A detector, such as a UV detector, quantifies the amount of each component as it elutes from the column. The purity is typically determined by integrating the area of the peak corresponding to the desired product and expressing it as a percentage of the total area of all peaks in the chromatogram. For research and early-stage drug development, a purity of ≥95% is a widely accepted standard for final compounds. nih.gov

Medicinal Chemistry and Biological Activity Studies

Pharmacological Profile and Potential Therapeutic Applications

The therapeutic potential of nicotinic acid derivatives, particularly those incorporating a morpholine (B109124) moiety, is an area of active investigation. The morpholine ring, a common heterocyclic motif in medicinal chemistry, is known to improve the pharmacological properties of compounds. Research into analogous structures suggests a range of biological activities, from anticancer to antimicrobial effects.

The anticancer properties of various morpholine-containing compounds have been documented, suggesting that 6-Morpholinonicotinic Acid could possess similar potential. The mechanisms of action for these related compounds often involve the induction of programmed cell death (apoptosis), interference with the cell cycle, and modulation of key signaling pathways that are dysregulated in cancer.

Apoptosis is a crucial mechanism for eliminating cancerous cells, and its induction is a primary goal of many cancer therapies. nih.gov Studies on related morpholine derivatives show promising pro-apoptotic activity.

For instance, a study on 6-Morpholino-9-sulfonylpurine derivatives (6-Morpholino-SPD) demonstrated a significant ability to induce apoptosis in human leukemia (K562) cells. mdpi.com Flow cytometry analysis revealed that treatment with 6-Morpholino-SPD led to a substantial accumulation of cells in the late stages of apoptosis. mdpi.com Specifically, after treatment, 53.4% of the cells were in late apoptosis, with an additional 23.7% in early apoptosis, indicating a potent pro-apoptotic effect. mdpi.com This process is often characterized by the activation of caspases and the cleavage of proteins like PARP, which are hallmarks of apoptotic cell death. mdpi.com While this data pertains to a sulfonylpurine derivative, the presence of the 6-morpholino group is a key structural feature that may contribute to this activity.

Cancer is characterized by uncontrolled cell proliferation, which is driven by a dysregulated cell cycle. youtube.com Compounds that can halt the cell cycle at specific checkpoints prevent cancer cells from dividing and can lead to cell death.

Research on other heterocyclic compounds containing a morpholine ring or related thiopurines like 6-thioguanine (6-TG) and 6-mercaptopurine (6-MP) has shown significant effects on cell cycle progression. nih.gov In studies on submaxillary carcinoma cells (A253), these compounds were found to increase the population of cells in the sub-G1 (apoptotic) and S phases, accompanied by a reduction in the G1 phase population. nih.gov This interference with the cell cycle is linked to the modulation of key regulatory proteins. For example, 6-TG and 6-MP were shown to suppress the levels of cyclin D1, a protein crucial for the progression through the G1 phase of the cell cycle. nih.gov This disruption of the normal cell cycle sequence effectively inhibits the proliferation of cancer cells.

Table 1: Effect of 6-Thioguanine (6-TG) on Cancer Cell Proliferation

| Compound | Cell Line | Effect | Finding |

|---|---|---|---|

| 6-Thioguanine | A549 (Lung Cancer) | Dose-dependent decrease in proliferation | A significant reduction in cell proliferation was observed, ranging from 16% at 1μM to 26% at a 100μM dose. nih.gov |

The progression of many cancers is driven by the aberrant activation of intracellular signaling pathways that control cell proliferation, survival, and differentiation. nih.govnih.gov The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) and Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathways are two such critical cascades. wikipedia.orgmedchemexpress.com

MAPK/ERK Pathway: This pathway is a chain of proteins that communicates signals from cell surface receptors to the DNA in the nucleus, regulating processes like cell division. wikipedia.orgyoutube.com Its dysregulation is a common step in the development of many cancers. wikipedia.org

JAK/STAT Pathway: This pathway is crucial for signaling from cytokines and growth factors and is involved in immunity, cell division, and cell death. nih.govmedchemexpress.comnih.gov The constitutive activation of the JAK/STAT pathway, particularly STAT3, is linked to tumor cell proliferation, survival, and the suppression of apoptosis. nih.govresearchgate.net

A STAT3 inhibitor, designated 6Br-6a , has been shown to decrease cell proliferation and enhance apoptosis in breast cancer models, highlighting the therapeutic potential of targeting this pathway. researchgate.net Given that the IL-6/JAK/STAT3 signaling axis is frequently activated in breast cancer, compounds capable of modulating this pathway are of significant interest. researchgate.net The ability of this compound to interact with these pathways remains to be investigated but represents a plausible mechanism for potential anticancer activity based on the behavior of analogous structures.

The efficacy of potential anticancer agents is often evaluated against a panel of cancer cell lines. Studies on morpholine-containing derivatives have shown activity against various cancer types, including breast and lung cancer.

The STAT3 inhibitor 6Br-6a significantly inhibited the survival and clonogenic growth of breast cancer cell lines, including MDA-MB-231 and MCF-7, in a dose- and time-dependent manner. researchgate.net Similarly, the purine analog 6-thioguanine (6-TG) has been used to treat a variety of cancers and has demonstrated a dose-dependent negative effect on the proliferation of the A549 lung cancer cell line. nih.gov Another compound, Betulinic acid , has shown the ability to induce apoptosis and sensitize lung cancer cells to other chemotherapeutic agents. mdpi.comnih.gov These findings underscore the potential for heterocyclic compounds, including derivatives of nicotinic acid, to exhibit cytotoxic activity against specific and challenging cancer types.

Table 2: Cytotoxic Activity of Related Compounds on Breast and Lung Cancer Cell Lines

| Compound | Cell Line | Cancer Type | Key Finding |

|---|---|---|---|

| 6Br-6a | MDA-MB-231, MCF-7 | Breast Cancer | Significantly inhibited cell survival and colony formation. researchgate.net |

The morpholine nucleus is a structural component of some antimicrobial agents, and various derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. researchgate.net For example, the compound 4-(Phenylsulfonyl) morpholine , which shares the morpholine ring, was investigated for its ability to modulate the activity of conventional antibiotics against multi-resistant bacterial strains. nih.gov While the compound itself showed a high Minimum Inhibitory Concentration (MIC) of ≥1024 μg/mL against all tested microorganisms, it demonstrated a synergistic effect when combined with the antibiotic amikacin against Pseudomonas aeruginosa. nih.gov

In the context of tuberculosis, the search for new therapeutic agents is critical due to the rise of drug-resistant strains of Mycobacterium tuberculosis. mdpi.commdpi.com The cell envelope of M. tuberculosis is a key target for drug development. mdpi.com Although direct evidence for the anti-tuberculosis activity of this compound is not available from the conducted searches, nicotinic acid itself (also known as niacin or vitamin B3) is structurally related to isoniazid, a first-line anti-tuberculosis drug. This structural similarity suggests that derivatives of nicotinic acid could be promising candidates for anti-tuberculosis drug discovery. nih.gov

Immune Response Modulation

The ability of a compound to modulate the immune system can have significant therapeutic implications in various diseases, including infections and cancer.

There is a lack of direct scientific evidence demonstrating the induction of cytokine biosynthesis, such as interferon and tumor necrosis factor (TNF), by this compound. However, the immunomodulatory potential of various natural and synthetic compounds is an active area of research. For example, polyphenols have been shown to influence immune cells and reduce inflammation by suppressing pro-inflammatory cytokines nih.gov. Itaconate, a metabolite produced by mammalian immune cells, exhibits anti-inflammatory effects by reducing oxidative stress and blocking transcriptional responses to inflammatory stimuli in macrophages nih.gov. These examples of immunomodulation by other molecules suggest that the potential effects of this compound on cytokine production warrant investigation.

Specific studies detailing the antiviral properties of this compound are not prevalent in the current body of scientific literature. The search for new antiviral agents is ongoing, with many natural and synthetic compounds being investigated. For instance, amide derivatives of triterpenoids have shown moderate antiviral effects against HIV-1 and HSV-1 nih.gov. Fungal metabolites have also been identified as a source of compounds with antiviral activities against viruses such as bovine coronavirus and SARS-CoV-2 mdpi.comnih.gov. The antiviral potential of this compound remains an unexplored area of research.

While direct evidence linking this compound to antitumor properties via immune response modulation is scarce, a study on related purine derivatives provides some insight. Specifically, 6-Morpholino- and 6-Amino-9-Sulfonylpurine derivatives have been investigated for their antitumor activity on human leukemia cells mdpi.com. The study found that 6-Morpholino-SPD induced apoptosis in K562 leukemia cells and was associated with an increased expression of miR-34a. This suggests that the morpholine moiety, when incorporated into other heterocyclic systems, can contribute to antitumor effects mdpi.com.

Natural products are also a significant source of immunomodulatory compounds with antitumor potential. They can restrain tumor growth by modulating the immune response, offering a complementary approach to conventional chemotherapy nih.gov. The role of the immune system in cancer is complex, with both anti- and pro-tumor activities being observed nih.gov.

Table 2: Antitumor Activity of a Related Morpholino-Derivative

| Compound | Cell Line | Effect | Potential Mechanism | Reference |

|---|

| 6-Morpholino-SPD | K562 (Leukemia) | Induction of apoptosis | Increased expression of miR-34a | mdpi.com |

Neuroprotective and Anti-Inflammatory Effects

The potential for a compound to exhibit neuroprotective and anti-inflammatory effects is of great interest for the treatment of neurodegenerative and inflammatory diseases.

Direct research on the neuroprotective and anti-inflammatory effects of this compound is limited. However, studies on compounds containing either the morpholine or nicotinic acid/isonicotinic acid core structure have shown promising results in these areas.

A series of asymmetrical mono-carbonyl analogs of curcumin containing a morpholine Mannich base were synthesized and evaluated for their anti-inflammatory activity. Compounds 4c and 4d exhibited potent anti-inflammatory activity, almost comparable to the standard drug diclofenac sodium japsonline.com.

In another study, novel scaffolds containing an isonicotinoyl motif (an isomer of the nicotinoyl motif) were synthesized and screened for in vitro anti-inflammatory activity. Remarkably high activities were observed for isonicotinates 5 , 6 , 8a , and 8b . Compound 5 exhibited an exceptional IC50 value of 1.42 ± 0.1 µg/mL, which was eight times more potent than the standard drug ibuprofen (11.2 ± 1.9 µg/mL) nih.gov.

Phenolic acids, in general, have been reported to have neuroprotective roles by ameliorating conditions such as neuroinflammation and apoptosis nih.govmdpi.com. Nervonic acid has also been shown to reduce cognitive and neurological disturbances by exerting antioxidant and anti-neuroinflammatory effects, as evidenced by the decreased levels of pro-inflammatory cytokines TNF-α, IL-1β, and IL-6 nih.gov.

These findings suggest that the this compound structure may serve as a valuable template for designing novel neuroprotective and anti-inflammatory agents.

Table 3: Anti-inflammatory Activity of Related Morpholine and Isonicotinic Acid Derivatives

| Compound | Assay/Model | IC50 Value | Reference |

|---|---|---|---|

| Compound 5 (Isonicotinate) | In vitro anti-inflammatory | 1.42 ± 0.1 µg/mL | nih.gov |

| Ibuprofen (Standard) | In vitro anti-inflammatory | 11.2 ± 1.9 µg/mL | nih.gov |

| Compound 4c (Morpholine Mannich base) | Protein denaturation method | Potent activity | japsonline.com |

| Compound 4d (Morpholine Mannich base) | Protein denaturation method | Potent activity | japsonline.com |

| Diclofenac Sodium (Standard) | Protein denaturation method | Potent activity | japsonline.com |

Impact on Spatial and Working Memory

While direct studies on this compound's impact on spatial and working memory are not extensively documented in current literature, research into related compounds offers valuable insights. For instance, LASSBio-579, a multi-target N-phenylpiperazine derivative with structural similarities, has shown efficacy in animal models of memory. In a novel object recognition task, which assesses recognition memory, LASSBio-579 was found to protect against long-term memory impairment induced by ketamine. This protection was observed when the compound was administered during the encoding, consolidation, and retrieval stages of memory, suggesting a potential for treating cognitive symptoms associated with neuropsychiatric disorders. researchgate.netnih.gov

Preservation of Neuronal Network Integrity

The integrity of neuronal networks is crucial for cognitive function. Neuroprotection, the preservation of neuronal structure and function, is a key therapeutic goal in neurodegenerative diseases. While specific data on this compound is limited, the broader class of soluble epoxide hydrolase (sEH) inhibitors, which some nicotinic acid derivatives may belong to, demonstrates significant neuroprotective effects. These inhibitors have been shown to be protective against ischemic stroke and ischemia-induced cell death in various brain-derived cells, including neurons and astrocytes. Furthermore, agents that scavenge reactive oxygen species (ROS) can offer neuroprotection against the damaging effects of oxidative stress. mdpi.com For example, the antioxidant astaxanthin has demonstrated the ability to protect neuronal cells from damage by scavenging superoxide anion radicals and suppressing ROS production. nih.gov

Mechanism Involving EET Acids and Cerebral Blood Flow

A potential mechanism for the neuroprotective effects of compounds like this compound may involve the modulation of cerebral blood flow through the action of epoxyeicosatrienoic acids (EETs). EETs are metabolites of arachidonic acid that act as potent vasodilators and possess anti-inflammatory properties. researchgate.netnih.gov Their action is terminated by the enzyme soluble epoxide hydrolase (sEH). mdpi.com

Inhibition of sEH is a therapeutic strategy to increase the bioavailability of EETs, thereby enhancing their beneficial effects. researchgate.netmdpi.com In the central nervous system, sEH inhibitors have been shown to protect against brain injuries and neuropsychiatric disorders by maintaining endogenous EET levels. medchemexpress.com This leads to reduced inflammation and improved cerebral blood flow, which are critical for neuronal health. mdpi.commedchemexpress.com The inhibition of sEH is therefore considered a promising approach for treating a range of neurological and cardiovascular conditions. researchgate.net

Comparison with Other Anti-Inflammatory Drugs

The anti-inflammatory properties of this compound can be contextualized by comparing its potential mechanisms with those of well-known nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.

Ibuprofen and naproxen are non-selective inhibitors of cyclooxygenase (COX) enzymes, COX-1 and COX-2. By blocking these enzymes, they prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. ahajournals.org While both are effective, they differ in their duration of action; ibuprofen is short-acting and needs to be taken more frequently, whereas naproxen is long-acting. ahajournals.org

Nicotinic acid and its derivatives have demonstrated anti-inflammatory effects through different mechanisms. Their actions are often mediated by the GPR109A receptor, which is expressed on immune cells like monocytes and macrophages. researchgate.netnih.gov Activation of this receptor can suppress the secretion of pro-inflammatory cytokines such as TNF-α and interleukin-6. researchgate.net Some nicotinic acid derivatives have shown potent anti-inflammatory and analgesic activities comparable to standard drugs like mefenamic acid and ibuprofen, suggesting they may act on various inflammatory pathways. jst.go.jpnih.gov

| Drug Class | Example(s) | Primary Mechanism of Action | Key Characteristics |

|---|---|---|---|

| Nicotinic Acid Derivatives | Nicotinic Acid, this compound (potential) | Activation of GPR109A receptor on immune cells; potential COX inhibition. researchgate.netnih.gov | Reduces pro-inflammatory cytokine secretion (TNF-α, IL-6). researchgate.net |

| Non-selective NSAIDs | Ibuprofen, Naproxen | Inhibition of COX-1 and COX-2 enzymes. ahajournals.org | Blocks prostaglandin synthesis; effective for pain and inflammation. ahajournals.org |

Other Potential Biological Activities

Influence on Cell Cycle Checkpoints

The cell cycle is a tightly regulated process with checkpoints that ensure genomic integrity. The G2/M checkpoint is a critical control point that prevents cells from entering mitosis with damaged DNA. Certain compounds containing a morpholine moiety have been shown to influence this checkpoint. For instance, the Cdc25 phosphatase inhibitor 7-chloro-6-(2-morpholin-4-ylethylamino) quinoline-5, 8-dione induces cell cycle arrest at the G2/M phase in cancer cells. This arrest is associated with the hyperphosphorylation of the G2/M cyclin-Cdk complex. Other studies have shown that various compounds can induce G2/M arrest by down-regulating key proteins like cyclin B1 and CDK1.

Modulation of Reactive Oxygen Species (ROS) Levels

Reactive oxygen species (ROS) are metabolic byproducts that, at high levels, can cause oxidative stress and cellular damage. Compounds with antioxidant properties can mitigate this damage by scavenging free radicals. Derivatives containing a morpholine structure, specifically morpholine Mannich bases, have demonstrated significant radical scavenging properties. This suggests that the morpholine component of this compound may contribute to antioxidant activity, helping to modulate ROS levels and protect cells from oxidative damage. The ability to scavenge ROS is a key mechanism for the therapeutic potential of many bioactive compounds in diseases associated with oxidative stress.

| Biological Activity | Potential Mechanism | Observed Effect in Related Compounds |

|---|---|---|

| Influence on Cell Cycle | Inhibition of key regulators like Cdc25 phosphatases. | Induction of G2/M phase arrest in cancer cells. |

| ROS Modulation | Direct scavenging of free radicals. | Significant antioxidant activity demonstrated by morpholine derivatives. |

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

The exploration of this compound and its derivatives in medicinal chemistry hinges on understanding how its structural components contribute to its biological activity. Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds, enhancing potency, selectivity, and pharmacokinetic properties. These studies systematically modify the core structure—the pyridine (B92270) ring, the morpholine substituent, and the carboxylic acid group—to decipher the role of each component in interacting with biological targets.

Impact of Substitutions on Biological Activity

Modifications to the this compound scaffold have a profound impact on its biological profile. The electronic properties, steric bulk, and lipophilicity of substituents can alter target binding, metabolic stability, and cell permeability.

The pyridine ring is a fundamental component of the this compound structure and is integral to its biological activity. As a bioisostere of a benzene ring, the nitrogen atom in the pyridine ring imparts unique properties. mdpi.com It acts as a hydrogen bond acceptor, which can be crucial for anchoring the molecule within the active site of a target protein. mdpi.comnih.gov This modification from a simple phenyl ring also alters the molecule's lipophilicity and can improve aqueous solubility and metabolic stability. mdpi.com The pyridine moiety is a common feature in many FDA-approved drugs, highlighting its importance in establishing effective drug-receptor interactions. nih.gov Its electron-deficient nature also allows it to participate in various non-covalent interactions, further contributing to binding affinity. The relative position of the morpholine and carboxylic acid groups on this ring is critical for defining the spatial arrangement of key interaction points.

The introduction of halogen atoms, such as chlorine and bromine, onto the pyridine ring is a common strategy in medicinal chemistry to modulate a compound's activity. Halogens can influence a molecule's properties in several ways: by altering its electronic distribution (inductive and resonance effects), increasing its lipophilicity, and providing a potential site for metabolic transformation. In some molecular scaffolds, the addition of halogens has been shown to significantly enhance anticancer or antimicrobial activity. mdpi.commdpi.com For instance, studies on benzofuran derivatives revealed that both the type of halogen and its position on the ring impact the compound's biological properties. mdpi.com

While specific comparative activity data for halogenated versus non-halogenated this compound derivatives is not extensively detailed in the reviewed literature, the synthesis of such compounds indicates active exploration in this area. The presence of these derivatives suggests that halogenation is being investigated as a means to potentially improve target affinity, cell penetration, or pharmacokinetic profiles.

Table 1: Examples of Synthesized Halogenated this compound Derivatives

| Compound Name | Molecular Formula | Halogen Substituent(s) |

|---|---|---|

| 5-chloro-6-(morpholin-4-yl)pyridine-3-carboxylic acid | C₁₀H₁₁ClN₂O₃ | Chlorine |

| 5-bromo-2-morpholinonicotinic acid | C₁₀H₁₁BrN₂O₃ | Bromine |

This table showcases derivatives that have been synthesized, indicating the chemical feasibility and interest in exploring the effects of halogenation on the this compound scaffold.

The morpholine group is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical and metabolic properties. dovepress.com As a saturated heterocycle containing both a nitrogen and an oxygen atom, it can significantly influence a molecule's polarity and solubility. The oxygen atom can act as a hydrogen bond acceptor, while the tertiary amine of the morpholine ring is typically non-basic and metabolically stable. dovepress.com

Correlations Between Structural Features and Pharmacological Effects

A central goal of SAR studies is to establish clear correlations between a molecule's structural features and its resulting pharmacological effects. Modifications at different positions of the this compound scaffold can lead to predictable changes in biological activity.

For instance, the carboxylic acid group is a key feature, capable of acting as both a hydrogen bond donor and acceptor, and can exist as a negatively charged carboxylate at physiological pH, allowing for ionic interactions with positively charged residues (e.g., arginine or lysine) in a target's active site. Altering this group, for example, by converting it to an amide or an ester, would eliminate the ionic interaction potential and change the hydrogen bonding pattern, which could drastically increase or decrease activity depending on the target's requirements. Studies on nicotinic acid analogs have shown that such modifications significantly alter biological effects like vasorelaxation. mdpi.comnih.gov

Similarly, substitutions on the pyridine ring influence the molecule's electronic properties and lipophilicity. Adding electron-withdrawing groups (like halogens) or electron-donating groups can fine-tune the pKa of the pyridine nitrogen and the carboxylic acid, affecting ionization state and binding interactions. The size and position of these substituents are also critical; bulky groups can introduce steric hindrance that prevents the molecule from fitting into a binding pocket, while smaller groups might optimize van der Waals interactions.

Table 2: Predicted Impact of Structural Modifications on Pharmacological Activity

| Structural Modification | Potential Effect on Physicochemical Properties | Likely Impact on Pharmacological Effect |

|---|---|---|

| Conversion of carboxylic acid to ester/amide | Reduces polarity, removes negative charge, alters H-bonding | Drastic change in activity; loss of ionic interactions, altered binding mode |

| Addition of halogens to pyridine ring | Increases lipophilicity, alters electronic distribution | Modulation of binding affinity and cell permeability; potential for enhanced activity |

| Substitution on the morpholine ring | Alters steric bulk and conformation | May affect binding affinity and selectivity by modifying fit in the target site |

Identification of Key Pharmacophores for Target Interactions

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. dovepress.comnih.gov Identifying the key pharmacophoric features of the this compound scaffold is essential for designing new derivatives and for virtual screening to find novel bioactive molecules. frontiersin.org

Based on its structure, the key pharmacophoric features of this compound can be defined as:

Aromatic Ring: The pyridine ring serves as a hydrophobic and aromatic feature capable of pi-stacking interactions.

Hydrogen Bond Acceptors: The nitrogen atom in the pyridine ring and the oxygen atom of the morpholine group are key hydrogen bond acceptors.

Hydrogen Bond Donor/Acceptor: The carboxylic acid group is a crucial feature that can both donate and accept hydrogen bonds.

Negatively Ionizable Feature: At physiological pH, the carboxylic acid is deprotonated, providing a negative charge that can engage in ionic interactions.

The spatial arrangement of these four features is critical. The rigid pyridine ring acts as a scaffold, holding the morpholine and carboxylic acid groups in a defined geometry. Any modification to the core structure must preserve this optimal 3D arrangement of pharmacophoric points to maintain or enhance biological activity. For example, a pharmacophore model for acidic inhibitors of a particular enzyme would likely include a negatively ionizable feature and an aromatic ring, features that are both present in this compound. nih.gov

Mechanism of Action Investigations

Elucidation of Molecular Targets

There is currently a lack of publicly available scientific literature detailing the specific molecular targets of 6-Morpholinonicotinic acid.

Enzyme Inhibition

No specific studies demonstrating or quantifying the inhibitory effects of this compound on any particular enzyme have been identified in the available literature.

Receptor Interactions

Information regarding the interaction of this compound with specific cellular receptors is not available in the reviewed scientific literature.

Specific Kinase Inhibition

There are no specific data available that describe the inhibition of any specific kinases by this compound.

Pathway Modulation

Detailed investigations into how this compound might modulate cellular pathways have not been reported in the available scientific literature.

Signaling Pathway Interactions (e.g., PI3K/Akt/mTOR)

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. nih.govnih.gov It is often dysregulated in various diseases. mdpi.commdpi.com The pathway integrates signals from growth factors and other stimuli to control protein synthesis and other essential cellular processes. frontiersin.org While the pathway is a significant target in drug discovery, there is no available research that specifically links this compound to the modulation of the PI3K/Akt/mTOR signaling pathway. nih.gov

Interference with Cell Cycle Regulation

The cell cycle is a tightly regulated process involving a series of events that lead to cell division and duplication. abcam.com Key regulators of this process include cyclins and cyclin-dependent kinases (CDKs), which drive the progression through different phases of the cell cycle. youtube.com While some compounds are known to interfere with cell cycle regulation, no studies were found that specifically investigate the effect of this compound on cell cycle progression or its regulatory components.

Computational Approaches to Mechanism Elucidation

Computational chemistry provides powerful tools to simulate and predict the interactions between a small molecule, such as this compound, and its potential biological targets. These in silico methods are crucial for understanding the molecular basis of a compound's activity, guiding further experimental studies, and optimizing lead compounds in drug discovery. The primary computational approaches include molecular docking, molecular dynamics simulations, and binding affinity predictions.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies would be instrumental in identifying its potential protein targets and elucidating the specific binding mode. This process involves predicting the geometry and energy of the ligand-receptor complex.

While no specific molecular docking studies for this compound have been found, research on analogous nicotinic acid and morpholine (B109124) derivatives often involves docking these compounds into the active sites of various enzymes or receptors to predict binding interactions. Such studies typically report binding energy scores and visualize key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. An MD simulation of a this compound-protein complex, identified through docking, would offer insights into the stability of the binding pose and the dynamic behavior of the complex in a simulated physiological environment.

These simulations can reveal:

The stability of key intermolecular interactions observed in docking.

The role of solvent molecules in the binding interface.

Conformational changes in the protein or ligand upon binding.

Although no MD simulation studies have been specifically published for this compound, this technique is a standard and powerful tool for validating docking results and gaining a deeper understanding of the molecular recognition process for similar bioactive compounds.

Computational Chemistry in Predicting Binding Affinity and Selectivity

Predicting the binding affinity—a measure of the strength of the interaction between a ligand and its target—is a primary goal of computational chemistry in drug discovery. Various methods, ranging from scoring functions in molecular docking to more rigorous free energy calculations like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), are used for this purpose. These predictions help in ranking potential drug candidates and understanding the determinants of binding selectivity for one target over another.

For this compound, such computational predictions would be invaluable for prioritizing it against a panel of potential biological targets and for suggesting chemical modifications to improve its potency and selectivity. The absence of such studies in the current literature indicates a gap in the understanding of the specific molecular interactions and therapeutic potential of this compound.

Computational Chemistry Applications

Theoretical Investigations of 6-Morpholinonicotinic Acid

Theoretical studies are instrumental in elucidating the fundamental electronic and structural properties of this compound. These investigations provide a foundational understanding of its chemical behavior.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. For a molecule like this compound, DFT calculations, often employing basis sets such as B3LYP/6-311+G(**), can predict a variety of molecular properties. These calculations are crucial for understanding the molecule's reactivity and spectroscopic behavior.

Key molecular properties that can be determined through DFT include optimized molecular geometry (bond lengths and angles), vibrational frequencies (IR and Raman spectra), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity.

For analogous compounds like 6-methyl nicotinic acid, DFT calculations have been used to determine these properties. For instance, the calculated frontier orbital energy gap for 6-methylnicotinic acid was found to be 5.4352 eV, indicating it is a relatively soft and polarizable molecule. jocpr.com Similar calculations for this compound would provide specific values for its bond lengths, angles, and electronic characteristics, offering a detailed picture of its molecular structure.

Table 1: Representative Molecular Properties Calculable by DFT

| Property | Description | Significance |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule, including bond lengths and angles. | Provides the most stable 3D structure of the molecule. |

| Vibrational Frequencies | The frequencies at which the molecule's bonds vibrate, corresponding to peaks in IR and Raman spectra. | Aids in the interpretation of experimental spectroscopic data. |

| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates the molecule's chemical reactivity and electronic excitation properties. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the surface of the molecule. | Identifies regions that are rich or poor in electrons, predicting sites for electrophilic and nucleophilic attack. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences the molecule's solubility and intermolecular interactions. |

This table is illustrative of the types of data obtained from DFT calculations and does not represent actual calculated values for this compound.

Conformational Analysis and Energetics

The morpholine (B109124) and nicotinic acid components of this compound can adopt various spatial arrangements, known as conformations. Conformational analysis is the study of these different arrangements and their relative energies to identify the most stable (lowest energy) conformations.

Computational methods, such as molecular mechanics and quantum mechanics, can be used to perform a systematic search of the conformational space. nih.gov By calculating the potential energy of each conformation, a potential energy surface can be generated, revealing the low-energy conformations and the energy barriers for interconversion between them. This information is critical for understanding how the molecule might bind to a biological target, as the bioactive conformation may not be the absolute lowest energy conformation in isolation.

Modeling Receptor-Ligand Interactions

Understanding how this compound interacts with biological receptors is fundamental to elucidating its potential pharmacological activity. Molecular modeling techniques, such as molecular docking, are employed to predict and analyze these interactions.

Molecular docking simulations place the 3D structure of a ligand (this compound) into the binding site of a receptor protein. mdpi.com These simulations generate various possible binding poses and score them based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This process helps in identifying the most likely binding mode and the key amino acid residues in the receptor that are involved in the interaction.

Prediction of Binding Affinities

A crucial aspect of modeling receptor-ligand interactions is the prediction of binding affinity, which quantifies the strength of the interaction. nih.govarxiv.org Computational methods can estimate the binding free energy, which is related to the binding affinity (often expressed as Ki or IC50 values).

Various scoring functions are used in docking programs to rank different poses and predict binding affinity. arxiv.org While these scoring functions provide a rapid assessment, more rigorous and computationally intensive methods like Molecular Dynamics (MD) simulations coupled with free energy calculations (e.g., MM/PBSA or MM/GBSA) can provide more accurate predictions. Deep learning models are also emerging as powerful tools for predicting binding affinities with high accuracy. nih.govnih.gov

Table 2: Common Computational Methods for Predicting Binding Affinity

| Method | Description | Advantages | Limitations |

| Docking Scoring Functions | Empirical, knowledge-based, or force-field-based functions that estimate binding affinity based on the docked pose. | Fast and computationally inexpensive. | Often provide a qualitative ranking rather than precise affinity values. |

| MM/PBSA and MM/GBSA | End-point methods that calculate the free energy of binding from snapshots of a molecular dynamics simulation. | More accurate than docking scores as they account for solvent effects. | Computationally more demanding than docking. |

| Free Energy Perturbation (FEP) / Thermodynamic Integration (TI) | Rigorous methods that calculate the free energy difference between two states by simulating a non-physical pathway connecting them. | Considered the most accurate methods for predicting relative binding affinities. | Very computationally expensive and complex to set up. |

| Machine/Deep Learning Models | Models trained on large datasets of protein-ligand complexes with known binding affinities. | Can be very fast and accurate for systems within their training domain. | Performance depends heavily on the quality and diversity of the training data. |

Understanding Selectivity Profiles

For a compound to be a successful drug candidate, it often needs to be selective, meaning it binds strongly to its intended target but weakly or not at all to other related proteins (off-targets). Computational modeling can play a significant role in understanding and predicting the selectivity profile of compounds like this compound.

By performing docking studies of this compound against a panel of different receptors, researchers can compare the predicted binding modes and affinities. Analyzing the differences in the binding site architectures and the specific interactions formed can reveal the structural basis for selectivity. For instance, a hydrogen bond that is crucial for binding to the target receptor might be absent in an off-target due to a different amino acid at that position. This information is invaluable for designing more selective analogs.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.gov

In a QSAR study, a set of molecules with known activities (e.g., inhibitory concentrations against an enzyme) is used. For each molecule, a set of numerical descriptors is calculated that encodes its structural, electronic, and physicochemical properties. These descriptors can include parameters like molecular weight, logP (a measure of lipophilicity), and quantum chemical descriptors derived from DFT calculations. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity. nih.gov

Table 3: Common Descriptors Used in QSAR/QSPR Studies

| Descriptor Class | Examples | Information Encoded |

| 1D Descriptors | Molecular Weight, Atom Count | Basic constitutional properties. |

| 2D Descriptors | Topological Indices (e.g., Wiener index), Molecular Connectivity Indices | Information about the 2D connectivity of atoms. |

| 3D Descriptors | Molecular Surface Area, Molecular Volume, Shape Indices | Information about the 3D shape and size of the molecule. |

| Physicochemical Descriptors | LogP, Molar Refractivity, Polarizability | Lipophilicity, electronic distribution, and size. |

| Quantum Chemical Descriptors | HOMO/LUMO energies, Dipole Moment, Mulliken Charges | Electronic properties and reactivity. |

In Silico Drug Design and Optimization

Following a comprehensive review of scientific literature and patent databases, no specific research was identified that details the direct application of this compound as a subject of in silico drug design and optimization studies. The available information primarily documents its use as a chemical intermediate or a starting material in the synthesis of more complex molecules. There is a lack of published research focusing on the computational analysis of this compound itself for the purposes outlined below.

Lead Compound Identification and Optimization

There are no available research articles or data that demonstrate the use of this compound as a lead compound that has undergone in silico identification and optimization processes. While morpholine and nicotinic acid scaffolds are prevalent in medicinal chemistry, specific computational studies aimed at identifying and optimizing this compound as a lead for any particular biological target have not been reported in the accessible literature.

Analytical Methodologies for 6 Morpholinonicotinic Acid Research

Chromatographic Techniques

Chromatography is a fundamental technique for separating mixtures, making it indispensable for the analysis of 6-Morpholinonicotinic acid, especially in complex biological or environmental samples. nih.gov The choice of chromatographic method depends on the physicochemical properties of the analyte and the sample matrix. nih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of organic acids due to its versatility and efficiency. mdpi.com For a polar compound like this compound, reversed-phase HPLC is a commonly applied mode. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. researchgate.netresearchgate.net

The separation mechanism relies on the differential partitioning of the analyte between the stationary and mobile phases. mdpi.com The composition of the mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), is optimized to achieve adequate retention and separation from other components. researchgate.net Adjusting the pH of the mobile phase is critical for controlling the ionization state of the acidic and basic functional groups in this compound, which significantly influences its retention time. A procedure for a similar compound, 6-mercaptopurine, involved a C18 column with a mobile phase of methanol and water containing triethylamine. researchgate.net

Table 1: Illustrative HPLC Parameters for Related Compounds

| Parameter | Setting for 6-Mercaptopurine Analysis | Setting for Nicotinic Acid Metabolite Analysis |

|---|---|---|

| Column | Radialpack Resolve C18 | Silica Column |

| Mobile Phase | Methanol:Water (7.5:92.5, v/v) with 100 mM triethylamine | Aqueous/Organic Gradient |

| Flow Rate | Not specified | 4 mL/min |

| Detection | UV Diode Array (322 nm) | Tandem Mass Spectrometry (MS/MS) |

| Retention Time | 6.0 min | < 1 min |

This table presents typical HPLC conditions used for analyzing structurally related compounds, providing a basis for developing a method for this compound. researchgate.netresearchgate.net

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. researchgate.net Direct analysis of this compound by GC is challenging due to its low volatility and polar nature, which can lead to poor peak shape and thermal degradation in the high-temperature GC inlet and column. nih.gov

To overcome these limitations, derivatization is typically required. nih.govresearchgate.net This process involves chemically modifying the analyte to increase its volatility and thermal stability. For carboxylic acids, common derivatization methods include esterification to form more volatile esters, such as methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters. nih.govresearchgate.net The morpholine (B109124) group may also undergo derivatization. After derivatization, the sample is injected into the GC, where it is vaporized and separated on a capillary column. mdpi.com The choice of column (e.g., a nonpolar or medium-polarity phase) depends on the specific derivative formed. mdpi.com

Ion Chromatography (IC) is a specialized form of HPLC designed for the separation and determination of ionic species. metrohm.comdiduco.com Given that this compound is a carboxylic acid that can exist as an anion, IC is a highly suitable analytical technique. shimadzu.comthermofisher.com The separation in IC is based on ion-exchange processes between the analyte ions, ions in the mobile phase (eluent), and the charged functional groups of the stationary phase (ion-exchange resin). diduco.com

For the analysis of organic acids, an anion-exchange column is used. diduco.com The mobile phase is typically an aqueous solution of a salt, such as carbonate or hydroxide (B78521), which competes with the analyte for the active sites on the stationary phase. diduco.com Suppressed conductivity detection is often the method of choice because it provides high sensitivity by chemically reducing the background conductivity of the eluent while enhancing the signal from the analyte ions. thermofisher.com This allows for the selective and sensitive quantification of organic acids even in complex matrices. shimadzu.com

Spectroscopic Methods

Spectroscopic methods are used for the detection and structural characterization of analytes following chromatographic separation. The choice of detector is crucial for achieving the desired sensitivity and specificity.

Mass Spectrometry (MS) is a powerful detection technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS), it provides a high degree of selectivity and sensitivity. researchgate.netmdpi.com For a compound like this compound, electrospray ionization (ESI) is a common ionization technique used in LC-MS, as it is a soft ionization method suitable for polar and thermally labile molecules. researchgate.net

The mass spectrometer can provide the molecular weight of the compound from the molecular ion peak. Tandem mass spectrometry (MS/MS) can further enhance structural confirmation by fragmenting the molecular ion and analyzing the resulting product ions. researchgate.netscienceopen.com This fragmentation pattern provides a unique "fingerprint" for the molecule, allowing for unambiguous identification. For instance, analysis of the related 6-methyl nicotinic acid in positive ion mode would involve observing the protonated molecule and its characteristic fragments. researchgate.net

Table 2: Mass Spectrometry Data for a Structurally Similar Compound

| Compound | Molecular Formula | Molecular Weight | Ionization Mode | Key m/z Transitions (Precursor → Product) |

|---|---|---|---|---|

| 6-Methylnicotinic Acid | C₇H₇NO₂ | 137.14 g/mol | ESI Positive | Not specified |

This table shows basic mass spectrometry information for a related compound, illustrating the type of data obtained from an MS analysis. nist.gov

Ultraviolet (UV) absorbance detection is one of the most common detectors used with HPLC. mdpi.com This technique relies on the principle that molecules with chromophores (light-absorbing functional groups) will absorb light at specific wavelengths in the UV-visible spectrum. The pyridine (B92270) ring and the carboxylic acid group in the this compound structure constitute a chromophore that absorbs UV light. researchgate.net

A UV detector measures the absorbance of the column eluent as it passes through a flow cell. mdpi.com When the analyte elutes from the column, it absorbs light, and the detector registers a response that is proportional to the concentration of the analyte in the sample. For quantitative analysis, a wavelength of maximum absorbance (λmax) is typically chosen to ensure the highest sensitivity. researchgate.net Diode array detectors (DAD) can acquire the entire UV spectrum for a given peak, which aids in peak identification and purity assessment. researchgate.net For related compounds like 6-mercaptopurine, detection wavelengths around 322 nm have been successfully used. researchgate.netresearchgate.net

Validation of Analytical Procedures for Research Applications

The validation of an analytical method is crucial to ensure that the data generated is reliable, reproducible, and fit for its intended purpose. For research applications involving this compound, any quantitative analytical method, such as High-Performance Liquid Chromatography (HPLC), would require thorough validation. The key parameters for this validation, as outlined by international guidelines, include specificity, accuracy, precision, detection and quantitation limits, linearity, range, and robustness.

Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of this compound, a specific method would be able to distinguish it from its synthetic precursors, potential metabolites, and any excipients in a formulation. This is often demonstrated by the separation of the analyte peak from other potential peaks in a chromatogram. For instance, in a reversed-phase HPLC method for nicotinic acid, specificity was confirmed by the absence of interfering peaks at the retention time of the analyte when a placebo sample was analyzed. researchgate.net

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix (spiking) and the percentage of the analyte recovered is calculated. For a combined tablet formulation of Atorvastatin and Nicotinic acid, the recoveries for Nicotinic acid were found to be in the range of 99.744%. researchgate.net Similarly, in another study, the accuracy of an HPLC method for nicotinic acid and its metabolites in human plasma was demonstrated with the bias for all quality control and standard samples being better than 15%.

Precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For an HPLC method for nicotinic acid, the %RSD for intra-day and inter-day precision was less than 2%. researchgate.net Another study on the simultaneous estimation of nicotinic acid, folic acid, and cyanocobalamin (B1173554) reported the relative standard deviation for intra- and inter-day precision to be less than 5%. researchgate.net